molecular formula C26H48O4 B14590539 Dibutyl octadec-9-enedioate CAS No. 61549-41-5

Dibutyl octadec-9-enedioate

Cat. No.: B14590539
CAS No.: 61549-41-5
M. Wt: 424.7 g/mol
InChI Key: OJHJEURSXQGHMB-UHFFFAOYSA-N
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Description

Dibutyl octadec-9-enedioate is an organic compound with the molecular formula C26H48O4 and a molecular weight of 424.65692 g/mol . It is also known by its IUPAC name, 1,18-dibutyl octadec-9-enedioate . This compound is characterized by its long carbon chain and ester functional groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl octadec-9-enedioate can be synthesized through the esterification of octadec-9-enedioic acid with butanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl octadec-9-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dibutyl octadec-9-enedioate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl octadec-9-enedioate is unique due to its specific chain length and ester functional groups, which provide distinct physical and chemical properties. Its long carbon chain enhances its hydrophobicity, making it suitable for applications in non-polar environments .

Properties

CAS No.

61549-41-5

Molecular Formula

C26H48O4

Molecular Weight

424.7 g/mol

IUPAC Name

dibutyl octadec-9-enedioate

InChI

InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3

InChI Key

OJHJEURSXQGHMB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC

Origin of Product

United States

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